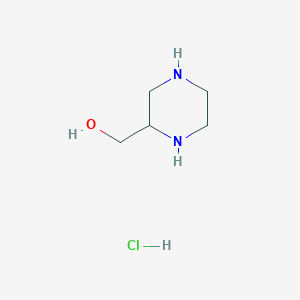

Piperazin-2-ylmethanolhydrochloride

Beschreibung

Significance of Piperazine (B1678402) Scaffold in Organic Synthesis and Heterocyclic Chemistry

The piperazine core is a versatile building block in organic synthesis due to its inherent chemical reactivity and conformational flexibility. researchgate.netresearchgate.net The two nitrogen atoms provide sites for various chemical modifications, allowing for the construction of diverse molecular architectures. rsc.orgresearchgate.net This adaptability has made piperazine and its derivatives indispensable in the synthesis of complex molecules, including many commercially available drugs. nih.gov

In heterocyclic chemistry, the piperazine moiety is valued for its ability to influence the properties of a molecule. Its presence can enhance water solubility and bioavailability, crucial attributes for pharmacologically active compounds. researchgate.netmdpi.com The nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. mdpi.com Furthermore, the piperazine ring can serve as a linker to connect different pharmacophores, leading to the creation of novel hybrid molecules with unique activities. researchgate.net

Overview of Key Research Areas Pertaining to Piperazine and its Substituted Analogues

The broad utility of the piperazine scaffold is reflected in the extensive research dedicated to its derivatives. Key areas of investigation include:

Medicinal Chemistry: Piperazine derivatives are integral to the development of drugs across numerous therapeutic areas. They are found in antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals. rsc.orgmdpi.comnih.gov Research in this field focuses on synthesizing novel piperazine analogues and evaluating their biological activities. nih.govresearchgate.net

Catalysis: Piperazine-based ligands are employed in catalysis to facilitate a variety of chemical transformations. rsc.org Their ability to coordinate with metal ions makes them valuable in the design of efficient and selective catalysts. rsc.org

Materials Science: The unique properties of piperazine derivatives are harnessed in the creation of functional materials, such as polymers and metal-organic frameworks (MOFs). rsc.org These materials have potential applications in areas like gas capture and separation.

Scope and Academic Relevance of Piperazin-2-ylmethanolhydrochloride within Piperazine Chemistry

Piperazin-2-ylmethanol (B1248053) hydrochloride (CAS No: 122323-87-9) is a specific derivative that serves as a valuable building block in organic synthesis. Its structure features a piperazine ring substituted with a hydroxymethyl group at the 2-position, and it is supplied as a hydrochloride salt to enhance stability and solubility.

The academic relevance of this compound lies in its utility as a precursor for more complex molecules. The hydroxyl group provides a reactive handle for further functionalization through reactions such as oxidation to form aldehydes or ketones, and substitution reactions. The piperazine nitrogens can also undergo various transformations, such as alkylation. wikipedia.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₃ClN₂O |

| Molecular Weight | 152.62 g/mol |

| CAS Number | 122323-87-9 |

This data is compiled from publicly available chemical information.

The presence of both a hydroxyl group and the piperazine ring makes Piperazin-2-ylmethanol hydrochloride a chiral molecule. The (S)-enantiomer (CAS No: 126872-94-4) and the (R)-enantiomer (CAS No: 149715-47-9) are also available for use in asymmetric synthesis, where stereochemistry is a critical factor. bldpharm.comambeed.com

Synthesis and Reactivity

The synthesis of piperazine derivatives can be achieved through various methods, including the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) or the reduction of pyrazine. wikipedia.org For substituted piperazines like Piperazin-2-ylmethanol, more specific synthetic routes are employed. These can involve multi-step processes to introduce the desired functional groups with the correct regiochemistry and stereochemistry. mdpi.comorganic-chemistry.orgmdpi.com

The reactivity of Piperazin-2-ylmethanol hydrochloride is characterized by the chemical behavior of its functional groups. The secondary amines of the piperazine ring are basic and can be readily alkylated or acylated. wikipedia.org The hydroxyl group can undergo oxidation, esterification, or etherification, providing a versatile point for molecular elaboration.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C5H13ClN2O |

|---|---|

Molekulargewicht |

152.62 g/mol |

IUPAC-Name |

piperazin-2-ylmethanol;hydrochloride |

InChI |

InChI=1S/C5H12N2O.ClH/c8-4-5-3-6-1-2-7-5;/h5-8H,1-4H2;1H |

InChI-Schlüssel |

JVWNBLHIGSZSDL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(CN1)CO.Cl |

Herkunft des Produkts |

United States |

Investigations into the Chemical Reactivity of Piperazin 2 Ylmethanolhydrochloride

Mechanistic Studies of Reactions Involving the Piperazine (B1678402) Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship, is a common motif in pharmacologically active compounds. mdpi.com Mechanistic studies have shown that reactions involving this ring can proceed through various pathways. For instance, photoredox catalysis has been utilized for the C–H functionalization of piperazines. mdpi.com This process often involves a single-electron transfer mechanism, where a photocatalyst, such as Iridium(III) tris(2-phenylpyridine) (Ir(ppy)3), oxidizes the piperazine to form a radical cation. mdpi.com Subsequent deprotonation at the α-position to a nitrogen atom generates an α-aminyl radical, which can then couple with various reagents like aryl or vinyl groups. mdpi.com

Furthermore, the direct α-C–H lithiation of N-Boc protected piperazines has been reported, allowing for the introduction of various substituents. beilstein-journals.org The success of these reactions can be influenced by the nature of the substituent on the distal nitrogen atom. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity of Piperazine Nitrogen Atoms

The two nitrogen atoms within the piperazine ring are key centers of reactivity. They exhibit nucleophilic character, readily participating in reactions with electrophiles. wikipedia.org For example, piperazine can act as an efficient nucleophile in substitution reactions, such as with pentafluoropyridine, where it preferentially attacks the para position. researchgate.net The basicity of the nitrogen atoms is a fundamental aspect of their nucleophilicity. wikipedia.org

The presence of two nitrogen atoms also allows for di-substitution, although mono-substitution can often be achieved by controlling reaction conditions or by using protecting group strategies. wikipedia.orgresearchgate.net The nucleophilicity of the piperazine nitrogens is central to their widespread use in the synthesis of more complex molecules, including many pharmaceuticals. researchgate.netnih.gov

Reactivity at the Hydroxyl Group of Piperazin-2-ylmethanol (B1248053)

The hydroxyl group attached to the carbon at the 2-position of the piperazine ring introduces another site for chemical modification. This alcohol functionality can undergo typical alcohol reactions, such as oxidation to form the corresponding aldehyde or ketone, and reduction. The hydroxyl group can also be a site for substitution reactions. For instance, in the synthesis of certain σ-receptor ligands, the hydroxyl group of (piperazin-2-yl)methanol derivatives has been shown to undergo nucleophilic substitution, sometimes leading to rearranged products through the formation of aziridinium (B1262131) ions. researchgate.net The presence of this hydroxyl group significantly enhances the hydrogen-bonding capacity of the molecule.

Influence of Substituents on Chemical Reactivity Profiles

The electronic properties of substituents also play a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the piperazine nitrogens, while electron-donating groups can enhance it. researchgate.net The position of the substituent is also important. For instance, in the synthesis of certain bioactive compounds, the presence of a specific substituent at the 4-position of the piperazine ring can be critical for activity. nih.gov The steric and electronic properties of substituents have a profound impact on the steric-electronic properties of the entire molecule. researchgate.net

Acid-Base Equilibria and Protonation States of the Piperazine Moiety

Piperazine is a di-basic compound, capable of accepting two protons to form a diprotonated piperazinium ion. nih.gov The two pKa values for piperazine are approximately 5.35 and 9.73 at 25 °C. wikipedia.orguregina.ca This means that the two dissociation equilibria can be studied separately. nih.gov The acid-base equilibria of piperazine derivatives are crucial for understanding their behavior in different environments and for processes like drug absorption and transport.

The protonation state of the piperazine moiety can be influenced by the solvent and the presence of other functional groups. nih.govrsc.org For example, in a study of a piperazine-1,4-bis(N-methylacetohydroxamic acid), it was found that the N-donors are less basic than the O-donors, with the protonated amine moieties releasing their protons in the acidic region. rsc.orgrsc.org

Table 1: pKa Values of Piperazine at Different Temperatures

| Temperature (K) | pKa1 | pKa2 |

| 298 | 9.73 ± 0.02 | 5.35 ± 0.04 |

| 303 | 9.66 ± 0.03 | 5.27 ± 0.05 |

| 313 | 9.39 ± 0.05 | 5.02 ± 0.01 |

| 323 | 9.17 ± 0.03 | 4.93 ± 0.02 |

| Data sourced from a potentiometric titration study. uregina.ca |

Reactivity in Specific Organic Transformations (e.g., Alkylation, Acylation, Cyclization)

Piperazin-2-ylmethanol hydrochloride and its derivatives are versatile substrates for a variety of organic transformations.

Alkylation: The nitrogen atoms of the piperazine ring are readily alkylated using alkyl halides or other alkylating agents. wikipedia.orgambeed.com Depending on the reaction conditions and stoichiometry, mono- or di-alkylation can be achieved. wikipedia.org Reductive amination is another common method for N-alkylation. researchgate.netmdpi.com

Acylation: Acylation of the piperazine nitrogens with acyl halides or anhydrides is a straightforward method to introduce amide functionalities. ambeed.com This reaction is widely used to modify the properties of piperazine-containing molecules. ambeed.com

Cyclization: Piperazin-2-ylmethanol and its derivatives can participate in cyclization reactions to form more complex heterocyclic systems. For example, Mn(OAc)3 mediated radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds have been used to synthesize novel dihydrofuran-piperazine compounds. nih.gov Additionally, intramolecular hydroamination has been employed as a key step in the synthesis of substituted piperazines. organic-chemistry.org

Advanced Spectroscopic and Computational Characterization of Piperazin 2 Ylmethanolhydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Piperazin-2-ylmethanol (B1248053) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of piperazine (B1678402) derivatives, the protons on the piperazine ring typically appear as a complex multiplet in the region of 2.5-3.5 ppm. The specific chemical shifts and coupling constants are highly dependent on the solvent and the nature of the substituents. For Piperazin-2-ylmethanol hydrochloride, the protons of the hydroxymethyl group would also be present.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the piperazine ring in derivatives generally resonate between 40 and 60 ppm. mdpi.com The carbon of the hydroxymethyl group would appear further downfield.

The piperazine ring can exist in different conformations, most commonly a chair form. The substituents on the ring can adopt either axial or equatorial positions. Variable temperature (VT) NMR studies can be employed to study the conformational dynamics. researchgate.net For some N-acyl-2,6-diphenylpiperidin-4-one oximes, which contain a six-membered heterocyclic ring similar to piperazine, boat conformations have been observed. researchgate.net Computational modeling, such as Density Functional Theory (DFT), can complement experimental NMR data to determine the most stable conformations. researchgate.net The conformational state of molecules can also be influenced by the solvent. sjsu.edu

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study intermolecular interactions. These interactions can include hydrogen bonding between the piperazine ring nitrogens or the hydroxyl group and solvent molecules. High-pressure NMR spectroscopy has been utilized to study the conformational composition of molecules in supercritical fluids, which can provide insights into intermolecular forces under various conditions. arxiv.org

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for Piperazin-2-ylmethanolhydrochloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperazine ring CH₂ | 2.8 - 3.5 | Multiplet |

| Piperazine ring CH | 2.5 - 3.0 | Multiplet |

| CH₂OH | 3.5 - 4.0 | Multiplet |

| OH | Variable | Broad Singlet |

| NH | Variable | Broad Singlet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Piperazine ring CH₂ | 40 - 55 |

| Piperazine ring CH | 50 - 65 |

| CH₂OH | 60 - 70 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups and probing the bonding within a molecule.

For Piperazin-2-ylmethanol hydrochloride, characteristic IR absorption bands would include N-H stretching vibrations in the range of 3200-3500 cm⁻¹, C-H stretching of the aliphatic ring and side chain between 2800-3000 cm⁻¹, and O-H stretching from the methanol (B129727) group, which would likely appear as a broad band around 3300-3600 cm⁻¹. C-N stretching vibrations are expected in the 1000-1300 cm⁻¹ region. The hydrochloride salt form may also show characteristic absorptions. In a study of 2-methyl piperazine, FT-IR and FT-Raman spectra were recorded and compared with computed spectra, showing good agreement. nih.gov For some piperazine derivatives, characteristic IR bands have been tabulated, which can serve as a reference. unodc.org

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine salt) | Stretching | 2200 - 3000 (broad) |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C-O (alcohol) | Stretching | 1050 - 1150 |

| C-N (amine) | Stretching | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For Piperazin-2-ylmethanol hydrochloride, the molecular ion peak would confirm the molecular weight of the free base.

The fragmentation of piperazine derivatives is well-documented. Common fragmentation pathways involve the cleavage of the piperazine ring. For benzylpiperazine derivatives, a characteristic neutral loss of m/z 86 has been observed, while for phenylpiperazine derivatives, a neutral loss of m/z 43 is common. mdpi.com The fragmentation of Piperazin-2-ylmethanol would likely involve the loss of the hydroxymethyl group (CH₂OH, 31 Da) or cleavage of the piperazine ring. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the fragments, aiding in their identification. mdpi.com

Interactive Table 4: Predicted Mass Spectrometry Fragmentation for Piperazin-2-ylmethanol

| m/z Value | Possible Fragment | Description |

| 130 | [M]⁺ | Molecular ion of the free base |

| 99 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the piperazine ring |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperazine ring |

| 44 | [C₂H₆N]⁺ | Common piperazine fragment |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species or metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal complexes. For Piperazin-2-ylmethanol hydrochloride in its standard state, it is a diamagnetic molecule with all electrons paired. Therefore, it would be EPR silent. This technique would only become relevant if the compound were to be oxidized to a radical cation or if it were to form a complex with a paramagnetic metal ion.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular properties, from the ground state geometry to spectroscopic features and reactivity. For this compound, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to ensure accuracy.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. google.commdpi.com

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring and the oxygen of the methanol group. Conversely, the LUMO would likely be distributed over the areas that can accommodate an electron, influenced by the protonation of the piperazine nitrogen.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Piperazine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative for a generic substituted piperazine and not specific to this compound.

A significant HOMO-LUMO gap would indicate that this compound is a relatively stable compound, requiring a substantial amount of energy for electronic excitation. mdpi.com

Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. google.com These maps are invaluable for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would likely show a significant positive potential around the protonated nitrogen atom and the hydrogen of the hydroxyl group, making these sites favorable for interaction with anions. The non-protonated nitrogen and the oxygen atom would exhibit a more negative potential, indicating their nucleophilic character.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed by optimizing the molecular geometry and then employing methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts for this compound would be expected to show distinct signals for the protons and carbons of the piperazine ring and the methanol substituent. The protonation of one of the piperazine nitrogens would significantly influence the chemical shifts of the adjacent protons and carbons.

Table 2: Illustrative Calculated 1H NMR Chemical Shifts for a 2-Substituted Piperazine

| Proton | Calculated Chemical Shift (ppm) |

| H on C2 | 3.1 |

| H on C3 (axial) | 2.8 |

| H on C3 (equatorial) | 3.0 |

| H on C5/C6 (axial) | 2.9 |

| H on C5/C6 (equatorial) | 3.2 |

| H on CH2OH | 3.6 |

Note: This data is illustrative and not specific to this compound.

Vibrational Frequencies: The calculation of vibrational frequencies through DFT can help in the interpretation of infrared (IR) spectra. For this compound, characteristic vibrational modes would include N-H stretching from the protonated amine, C-H stretching of the piperazine ring and methanol group, O-H stretching, and various bending and torsional modes.

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the supramolecular chemistry and crystal packing of molecules. In the case of this compound, the presence of the hydroxyl group and the protonated amine allows for the formation of strong hydrogen bonds. These interactions would be crucial in determining the solid-state structure of the compound. Computational methods can be used to visualize and quantify these interactions, providing insights into the stability of different crystalline forms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape and the nature of its interactions with solvent molecules or other entities.

The piperazine ring can exist in different conformations, such as chair and boat forms. The presence of the methanol substituent at the C2 position can influence the preferred conformation. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for their interconversion.

Furthermore, in a solution, MD simulations can model the solvation of this compound, showing how water molecules, for instance, would arrange themselves around the charged and polar groups of the molecule. This provides a dynamic picture of the intermolecular interactions that govern its behavior in a liquid environment.

Applications in Chemical Synthesis, Catalysis, and Materials Science

Piperazin-2-ylmethanolhydrochloride as a Synthetic Building Block

The inherent reactivity and chirality of this compound make it a cornerstone in the synthesis of a wide array of organic molecules, particularly complex heterocyclic systems and as a scaffold in asymmetric transformations.

Precursor for the Synthesis of Complex Heterocyclic Systems

This compound serves as a pivotal starting material for the synthesis of intricate heterocyclic structures, including bicyclic and fused ring systems. Its bifunctional nature, possessing both nucleophilic secondary amines and a hydroxyl group, allows for a variety of chemical manipulations.

A notable application is the synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives starting from the proteinogenic amino acid (S)-serine. researchgate.net In a key synthetic step, a chloroacetamide derivative is reacted with various primary amines to yield diastereomeric bicyclic piperazinediones. researchgate.netnih.gov These intermediates can be further modified. For instance, reduction of the piperazinedione moiety provides access to the corresponding piperazines, while the hydroxyl group can be extended or functionalized to modulate the compound's properties. researchgate.net This strategy has been successfully employed to create conformationally restricted piperazine (B1678402) derivatives, such as aza-morphans (1,4-diazabicyclo[3.3.1]nonanes), which are of interest as ligands for receptors. researchgate.net

The versatility of the piperazine scaffold, derived from precursors like this compound, is further demonstrated in its incorporation into a variety of medicinally relevant structures. The ability to introduce diverse substituents at the nitrogen atoms allows for the fine-tuning of biological activity. mdpi.com For example, derivatives have been prepared that show high affinity for sigma receptors, which are overexpressed in many tumor cell lines. researchgate.net

The following table summarizes the synthesis of key intermediates starting from (S)-serine, a precursor to chiral (piperazin-2-yl)methanol derivatives.

| Starting Material | Key Reagent | Intermediate Formed | Application | Reference |

| (S)-Serine | Chloroacetyl chloride | Chloroacetamide derivative | Precursor for bicyclic systems | researchgate.net |

| Chloroacetamide derivative | Primary amines | Diastereomeric bicyclic piperazinediones | Building blocks for sigma-receptor ligands | researchgate.netnih.gov |

| Bicyclic piperazinediones | LiAlH4 | Chiral (piperazin-2-yl)methanol derivatives | Access to functionalized piperazines | researchgate.net |

Chiral Auxiliary or Ligand Scaffold in Asymmetric Transformations

The chiral nature of this compound makes it an attractive candidate for use as a chiral auxiliary or as a scaffold for the design of chiral ligands in asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed. nih.gov

While direct examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural motifs are found in successful chiral ligands. The piperazine framework, with its defined stereochemistry and the presence of both nitrogen and oxygen donor atoms, provides a robust platform for coordination to metal centers. These features are critical for inducing enantioselectivity in metal-catalyzed reactions. nih.gov

The development of chiral ligands is central to the field of asymmetric hydrogenation, a powerful method for producing enantiomerically pure compounds. nih.govrsc.org For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral piperazin-2-ones with high enantioselectivity. rsc.org While not directly employing this compound, this work highlights the utility of the chiral piperazine core in achieving stereocontrol. The resulting chiral piperazines can be valuable intermediates in the synthesis of pharmaceuticals. rsc.org

Role in Catalysis Research

The piperazine moiety is a recurring theme in the design of both organocatalysts and ligands for metal-based catalysts, owing to its unique structural and electronic properties.

Organocatalysis Utilizing Piperazine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. researchgate.net Chiral amines, including derivatives of piperazine, are frequently employed as organocatalysts. clockss.org They can activate substrates through the formation of enamine or iminium ion intermediates, leading to highly enantioselective transformations. nih.govsemanticscholar.org

The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, has been a key area for the application of organocatalysts. nih.govresearchgate.netsemanticscholar.org Proline and its derivatives are well-known catalysts for this reaction. nih.govmdpi.com The development of novel chiral amine catalysts, including those based on the piperazine scaffold, continues to be an active area of research to improve reaction efficiency and stereoselectivity. clockss.org While specific studies focusing solely on this compound as an organocatalyst are not prominent, the principles of enamine and iminium ion catalysis are directly applicable to this molecule, suggesting its potential in this domain.

Ligand Design for Metal-Based Catalysis

The piperazine skeleton is a valuable component in the design of ligands for transition metal-catalyzed reactions. mdpi.com The two nitrogen atoms of the piperazine ring can coordinate to a metal center, and further functionalization, such as the introduction of a hydroxyl group as in this compound, can provide an additional coordination site or a point for further modification.

Chiral ligands are essential for enantioselective catalysis, and the design of new ligand architectures is a continuous effort. nih.gov The stereochemically defined structure of this compound makes it a promising starting point for the synthesis of novel chiral ligands. These ligands can be employed in a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. nih.govrsc.orgrsc.org The performance of these ligands is often evaluated by the yield and enantiomeric excess (ee) of the product.

The following table provides a conceptual overview of how a chiral ligand derived from this compound could be applied in asymmetric hydrogenation, a key reaction in synthetic chemistry.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference Concept |

| Prochiral Olefin | Rhodium or Iridium complex with a chiral piperazine-based ligand | Chiral alkane | Potentially high | nih.govrsc.org |

| Prochiral Ketone | Ruthenium complex with a chiral diamine ligand | Chiral alcohol | Potentially high | nih.gov |

Integration into Functional Materials

The unique structural attributes of this compound also lend themselves to the development of novel functional materials. The piperazine ring can be incorporated into polymer backbones or as a functional group in porous materials like metal-organic frameworks (MOFs).

The introduction of piperazine moieties into materials can impart specific properties, such as basicity, which can be useful for applications like CO2 capture. The hydroxyl group of this compound offers a convenient handle for covalent attachment to a polymer or a linker for an MOF. While direct reports on the use of this compound in functional materials are limited, the synthesis of piperazine-containing polymers and MOFs is an active field of research. These materials have potential applications in gas storage, separation, and catalysis.

Polymeric Materials Design Incorporating Piperazine Moieties

The integration of piperazine derivatives into polymer chains has been a strategy to develop materials with tailored properties for a range of applications, from biomedical engineering to environmental remediation. nih.govudayton.edu Although the piperazine molecule itself lacks vinyl groups suitable for certain types of polymerization, its derivatives can be readily incorporated into various polymer backbones. nih.gov

Researchers have synthesized novel polymers by reacting piperazine with other monomers. For instance, a piperazine polymer created through the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) demonstrated significant antimicrobial activity. nih.gov Another approach involves the synthesis of polyaspartimides by the Michael addition reaction of an aromatic bismaleimide (B1667444) with aminoethylpiperazine, which were then blended with polysulfone to create membranes for fuel cell applications. researchgate.net These blended membranes exhibited improved water uptake and ion exchange capacity. researchgate.net

Furthermore, piperazine-based polyester (B1180765) urethane (B1682113) thermoplastic polymers have been developed for biomedical applications. udayton.edu These were synthesized by creating thermoplastic poly(alkyl piperazine succinate) diols, which were then chain-extended. udayton.edu The coordination of these polymers with metal ions like Ru(III) and Fe(III) introduced degradative properties, which could be valuable in biomedical studies. udayton.edu Piperazine-containing polymers have also been investigated for their potential in hair conditioning applications, where they can provide a softening and emollient effect. google.com

Table 1: Examples of Piperazine-Containing Polymeric Materials and Their Applications

| Polymer Type | Monomers/Precursors | Application | Key Findings | Reference |

|---|---|---|---|---|

| Antimicrobial Polymer | Piperazine, Ethylenediaminetetraacetic dianhydride (EDTAD) | Biomedical materials | Exhibited significant antimicrobial activity against E. coli and S. aureus. | nih.gov |

| Polyaspartimide-Polysulfone Blend | Aromatic bismaleimide, Aminoethylpiperazine, Polysulfone | Fuel cell membranes | Blending enhanced water uptake and ion exchange capacity of the membrane. | researchgate.net |

| Polyester Urethane | Poly(alkyl piperazine succinate) diols, Hexamethylene diisocyanate | Bioengineering | Coordination with metal ions introduced degradative properties. | udayton.edu |

| CO2 Capture Membranes | Piperazine derivatives, Poly(vinyl alcohol) (PVA) | CO2 separation | Showed high CO2 separation performance over H2 and CH4. | elsevierpure.com |

Supramolecular Assembly based on Piperazine Scaffolds

The piperazine scaffold is a versatile building block for the construction of supramolecular assemblies due to its ability to form hydrogen bonds. rsc.org The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and when protonated, as in the case of a hydrochloride salt, they become effective hydrogen bond donors. rsc.org

Crystallographic studies have shown that piperazine and its derivatives can form organic salts with aromatic multicomponent acids through proton transfer. rsc.org In these structures, the resulting cations and anions are connected via charge-assisted hydrogen bonds, creating distinct ionic synthons. rsc.org The dimensionality of these supramolecular architectures can be further extended by C–H⋯O hydrogen bonds. rsc.org

The formation of co-crystals between piperazine derivatives and other molecules is a key aspect of their supramolecular chemistry. For example, piperazine-1,4-diol, an analog of piperazine, has been shown to form 2D layered hydrogen-bonded networks when co-crystallized with certain acids, in contrast to the 3D networks typically formed by piperazine itself. rsc.org Metal-organic supramolecular compounds have also been prepared using piperazine derivatives, which can serve as precursors for nanomaterials. tandfonline.com For instance, two bismuth(III) bromide supramolecular complexes with N,N'-bis(pyridylmethyl)piperazine ligands were synthesized and characterized, demonstrating extensive hydrogen-bonding interactions that lead to supramolecular networks. tandfonline.com

Table 2: Supramolecular Assemblies Based on Piperazine Scaffolds

| Assembly Type | Components | Key Interactions | Resulting Structure | Reference |

|---|---|---|---|---|

| Organic Salts | Piperazine/N,N'-dimethylpiperazine, Aromatic multicomponent acids | N–H⋯O charge-assisted hydrogen bonds | Ionic synthons, varied dimensionality | rsc.org |

| Metal-Organic Complexes | Bismuth(III) halides, N,N'-bis(pyridylmethyl)piperazine ligands | Coordination bonds, Hydrogen bonding, π–π stacking | Monomeric units forming supramolecular networks | tandfonline.com |

| Co-crystals | Piperazine-1,4-diol, Various acids (e.g., sulfuric, oxalic) | Hydrogen bonding | 2D hydrogen-bonded layers | rsc.org |

Application in Electronic and Photonic Materials

The electron-donating nature and specific conformations of the piperazine ring have led to its exploration in the field of electronic and photonic materials. rsc.org Piperazine derivatives have been utilized as building blocks for materials with interesting optical and electronic properties.

One notable application is in the development of aggregation-induced emission (AIE) materials. rsc.org The unique structure of piperazine can help in suppressing twisted intramolecular charge transfer and nonradiative decay pathways upon aggregation, leading to enhanced emission in the solid state. rsc.org This property is valuable for applications such as photodynamic therapy. rsc.org

Naphthalimide-piperazine derivatives have been synthesized and investigated as fluorescent molecular switches. mdpi.com These compounds can exhibit changes in their fluorescence emission in response to external stimuli like pH changes or the presence of metal ions such as Hg2+ and Cu2+. mdpi.com For example, a naphthalimide-piperazine derivative bearing a pyridine (B92270) functionality was found to be a strongly green-emitting fluorophore. mdpi.com The interaction of the piperazine nitrogen's lone pair of electrons with the fluorophore is a key factor governing these photophysical properties. mdpi.com

In the realm of organic electronics, piperazine derivatives have been used to modify the surface of indium tin oxide (ITO) electrodes in inverted polymer solar cells. researchgate.net This modification can influence the work function of the ITO and affect the device's open-circuit voltage. researchgate.net

Table 3: Piperazine Derivatives in Electronic and Photonic Materials

| Material/Application | Piperazine Derivative | Function/Property | Key Findings | Reference |

|---|---|---|---|---|

| Aggregation-Induced Emission (AIE) Materials | Piperazine-based AIEgens | Photodynamic therapy | Piperazine's structure suppresses non-radiative decay, leading to AIE. | rsc.org |

| Fluorescent Switches | Naphthalimide-piperazine derivatives | pH and metal ion sensing | Showed "on" and "off" fluorescent responses to pH and specific metal ions. | mdpi.com |

| Organic Solar Cells | Piperazine derivatives for ITO modification | Interfacial layer | Modified the work function of ITO electrodes in polymer solar cells. | researchgate.net |

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Piperazin-2-ylmethanolhydrochloride Synthesis

In response to the growing need for sustainable chemical manufacturing, researchers are actively developing "green" synthetic routes for piperazine (B1678402) derivatives. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional approaches. Key advancements in this area include the use of alternative energy sources and novel solvent systems.

One promising strategy involves the synergistic use of hydrated task-specific ionic liquids and microwave irradiation. acs.org Ionic liquids, which are salts that are liquid at low temperatures, can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation. nih.gov When combined with microwave heating, which provides rapid and uniform energy distribution, reaction times can be dramatically reduced. This coupling has been successfully applied to the synthesis of N-aryl piperazine hydrochlorides, demonstrating a rapid and green alternative to conventional methods. acs.org The foundational method for synthesizing the hydrochloride salt often involves reacting piperazine with formaldehyde (B43269) and then treating it with hydrochloric acid, with purification achieved through crystallization.

| Green Chemistry Approach | Key Features | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid, uniform heating. | Reduced reaction times, increased yields, fewer side products. |

| Ionic Liquid-Supported Synthesis | Employs ionic liquids as recyclable solvents and catalysts. nih.gov | Simplified product purification, potential for catalyst recycling, improved reaction rates. |

| Synergistic Microwave-Ionic Liquid | Combines the benefits of both techniques. acs.org | Enhanced reaction efficiency and speed, aligning with green chemistry principles. |

Advanced Computational Modeling for Predictable Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. For derivatives of piperazin-2-ylmethanol (B1248053), advanced computational modeling is being used to predict how these molecules will behave, both in chemical reactions and in biological systems. This predictive power helps to streamline the research and development process by prioritizing the most promising synthetic targets.

Molecular docking simulations, using software like AutoDock Vina, are employed to forecast the binding modes of piperazine derivatives with specific biological targets, such as enzymes and receptors. By understanding these interactions at a molecular level, chemists can guide their structure-activity relationship (SAR) studies. This allows for the rational design of new compounds with enhanced affinity and selectivity. For example, modeling can predict how modifications to the piperazine ring or the methanol (B129727) side chain will affect binding to a target protein, thereby focusing synthetic efforts on molecules with the highest potential for desired biological activity.

Exploration of Novel Reactivity Patterns and Transformation Strategies

Chemists are continuously exploring new ways to chemically modify the piperazine scaffold to create diverse and complex molecules. The piperazin-2-ylmethanol structure, with its reactive amine and hydroxyl groups, is a versatile starting point for a variety of transformations. Research into novel reactivity patterns is uncovering new synthetic routes and expanding the range of accessible derivatives.

The core reactivity of this compound includes oxidation of the hydroxyl group to form aldehydes or ketones, reduction to create other alcohols or amines, and nucleophilic substitution at the nitrogen or hydroxyl positions. Beyond these fundamental reactions, more advanced strategies are being implemented:

Formation of Bicyclic Systems: A key transformation involves reacting chloroacetamide derivatives with primary amines to produce diastereomeric bicyclic piperazinediones. researchgate.net This strategy creates rigid, complex scaffolds from simpler starting materials.

Modern Coupling Reactions: Techniques like the Buchwald-Hartwig amination are being used to form carbon-nitrogen bonds, allowing for the attachment of various aryl groups to the piperazine nitrogen. nih.gov Other important transformations include aromatic nucleophilic substitution and reductive amination to build molecular complexity. nih.gov

Tandem Carbonylation: Cutting-edge research has demonstrated palladium-catalyzed tandem difunctional carbonylation reactions on related unsaturated systems to create complex heterocyclic products. acs.org While not yet applied directly to piperazin-2-ylmethanol, these innovative methods showcase the future direction of synthetic chemistry, where multiple bonds are formed in a single, efficient step.

| Transformation Strategy | Description | Application for Piperazine Derivatives |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form C-N bonds. nih.gov | Synthesis of N-aryl piperazines. nih.gov |

| Reductive Amination | A two-step process that converts a carbonyl group to an amine. nih.gov | Functionalization of the piperazine nitrogen atoms. nih.gov |

| Bicyclic Piperazinedione Synthesis | Reaction of a chloroacetamide with a primary amine to form a bicyclic structure. researchgate.net | Creation of conformationally restricted, complex derivatives. researchgate.net |

| Tandem Difunctional Carbonylation | A palladium-catalyzed reaction that incorporates carbon monoxide and another functional group in one step. acs.org | Potential for creating novel, highly functionalized heterocyclic scaffolds. acs.org |

Synergistic Research at the Interface of Synthetic Chemistry and Materials Science

The unique properties of the piperazine ring are increasingly being leveraged at the intersection of synthetic chemistry and materials science. The ability of the piperazine moiety to influence physicochemical properties like solubility and bioavailability has long been exploited in pharmaceuticals, but its application is now extending to the development of novel functional materials. mdpi.com

A significant area of this synergistic research is the development of piperazine derivatives as radiation countermeasures . nih.gov Certain 1-(2-hydroxyethyl)piperazine derivatives have shown promising radioprotective effects, with the potential to mitigate DNA damage caused by ionizing radiation. nih.gov These compounds represent a class of materials designed at the molecular level to perform a specific protective function, highlighting a clear synergy between synthetic chemistry (designing and making the molecule) and materials science (achieving a desired material property).

Furthermore, the strategic incorporation of specific chemical groups, such as fluoroalkyl moieties, is recognized as a valuable strategy in both drug design and materials science to modulate electronic properties, metabolic stability, and lipophilicity. acs.org This dual-purpose approach underscores the growing trend of designing molecules not just for a single biological target, but for their broader material characteristics, leading to the creation of advanced functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity of Piperazin-2-ylmethanol hydrochloride in synthetic preparations?

- Methodology : Use thin-layer chromatography (TLC) with triethylamine-containing mobile phases to assess chromatographic purity, as described for structurally similar piperazine hydrochlorides . For quantitative analysis, employ titration (acid-base or non-aqueous) calibrated against reference standards, ensuring correction for anhydrous basis as per pharmacopeial guidelines (98.5–100.5% purity range) . High-performance liquid chromatography (HPLC) with UV detection at 210–230 nm can resolve impurities, referencing protocols for related piperazine derivatives .

Q. How should researchers account for hydration states when quantifying Piperazin-2-ylmethanol hydrochloride in solution-phase reactions?

- Methodology : Determine water content via Karl Fischer titration to distinguish between anhydrous and hydrated forms . Adjust stoichiometric calculations using the molecular weight of the anhydrous compound (159.02 g/mol for the dihydrochloride analog) . For reproducibility, standardize reaction solvents (e.g., dry ethanol or acetonitrile) to minimize variable hydration.

Q. What solvent systems are optimal for recrystallizing Piperazin-2-ylmethanol hydrochloride to achieve pharmaceutical-grade purity?

- Methodology : Polar aprotic solvents (e.g., ethanol/water mixtures) are effective for piperazine hydrochloride salts. Optimize ratios (e.g., 70:30 ethanol:water) via gradient recrystallization trials. Monitor crystal morphology using polarized light microscopy and confirm purity via melting point analysis (compare to literature values for analogous compounds) .

Advanced Research Questions

Q. What strategies can resolve contradictory NMR spectral data between theoretical predictions and experimental observations for Piperazin-2-ylmethanol hydrochloride derivatives?

- Methodology : Perform density functional theory (DFT) calculations to model rotational barriers of the piperazine ring and predict H/C NMR chemical shifts. Cross-validate with nuclear Overhauser effect (NOE) spectroscopy to assess spatial proximity of protons in solution . For solid-state discrepancies, use X-ray crystallography to resolve conformational differences, as demonstrated for 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .

Q. How does the spatial arrangement of the piperazine ring in Piperazin-2-ylmethanol hydrochloride influence its intermolecular interactions in solid-state formulations?

- Methodology : Analyze crystal packing via single-crystal X-ray diffraction to identify hydrogen-bonding networks (e.g., N–H···Cl interactions). Pair with thermal gravimetric analysis (TGA) to assess stability under humidity, noting hydration-dependent phase transitions . For amorphous dispersions, use differential scanning calorimetry (DSC) to study glass transition temperatures and excipient compatibility.

Q. What orthogonal analytical approaches validate the absence of isomeric byproducts in asymmetric syntheses involving Piperazin-2-ylmethanol hydrochloride?

- Methodology : Combine chiral HPLC (e.g., amylose-based columns) with circular dichroism (CD) spectroscopy to detect enantiomeric excess . For diastereomers, employ H-H COSY and HSQC NMR experiments to assign stereochemistry. Mass spectrometry (MS/MS) with collision-induced dissociation (CID) can differentiate isobaric isomers via fragmentation patterns .

Data Contradiction and Stability Considerations

- Contradiction Alert : Pharmacopeial standards for piperazine hydrochlorides specify strict water content limits (e.g., ≤0.5%), but hydration during storage may alter reactivity . Address this by pre-drying samples and validating stability under controlled humidity (40–60% RH).

- Toxicity Data Gap : Ecological and toxicological profiles for many piperazine derivatives remain uncharacterized . Implement precautionary handling (e.g., glove boxes, fume hoods) until substance-specific safety data is available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.